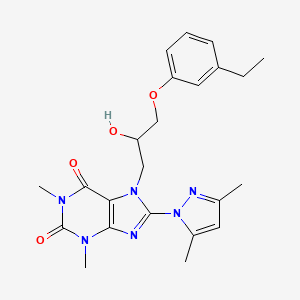
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O4 and its molecular weight is 452.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and the results of relevant studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a purine base modified with a pyrazole ring and various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the pyrazole moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
Therapeutic Applications
Research indicates that this compound may have potential applications in various therapeutic areas:
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting that this compound could be effective in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its antitumor efficacy.
- Antimicrobial Properties : The pyrazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds and derivatives. Below is a summary of significant findings:
In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound exhibits dose-dependent inhibition of specific enzymes linked to inflammatory pathways. In vivo models further support these findings, showing reduced inflammation markers in treated subjects compared to controls.
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-6-16-8-7-9-18(11-16)33-13-17(30)12-28-19-20(26(4)23(32)27(5)21(19)31)24-22(28)29-15(3)10-14(2)25-29/h7-11,17,30H,6,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGEUOSYOUMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













